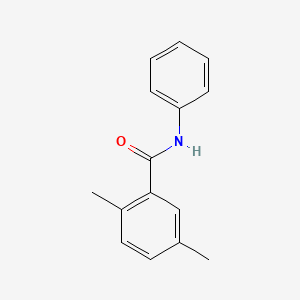

2,5-dimethyl-N-phenylbenzamide

Overview

Description

“2,5-dimethyl-N-phenylbenzamide” is an organic compound with a molecular formula of C15H15NO . It appears as a colorless solid .

Synthesis Analysis

The synthesis of similar compounds, such as N-phenylbenzamide derivatives, has been reported in the literature . These compounds are typically synthesized using a one-pot three-component reaction, which provides a series of N-phenylbenzamide derivatives in a short reaction time (2-4 hours) with an 80-85% yield .

Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as N-phenylbenzamide derivatives, have been studied . These compounds are typically synthesized using a one-pot three-component reaction .

Scientific Research Applications

Synthesis of Novel Compounds

2,5-Dimethyl-N-phenylbenzamide derivatives have been used as key intermediates in synthesizing novel compounds. For instance, a series of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives were prepared using a one-pot three-component synthesis method. This process involved 2-aminopyridin-3-ol, dimethyl phthalate, and anilines, and offered advantages such as good yields, environmental friendliness, and mild reaction conditions (Satyanarayana et al., 2021).

Gas-Phase Reactions in Mass Spectrometry

In mass spectrometry, 2,5-dimethyl-N-phenylbenzamide derivatives have been studied for their gas-phase reactions. Specifically, electrospray ionization tandem mass spectrometry (ESI-MS/MS) was used to investigate the negative ions of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide derivatives. These studies help understand reaction mechanisms and the influence of substituents on ion intensities, which is crucial in analytical chemistry (Zhou et al., 2007).

Organocatalytic Applications

Organocatalysis is another area where 2,5-dimethyl-N-phenylbenzamide derivatives find application. For instance, the dimerization of olefins, like methyl methacrylate, was achieved using an N-heterocyclic carbene catalyst. This reaction produced dimethyl 2,5-dimethyl-2-hexenedioate, demonstrating the role of these compounds in catalysis (Matsuoka et al., 2011).

Structural Characterization and Theoretical Studies

2,5-Dimethyl-N-phenylbenzamide derivatives have been subject to structural characterization and theoretical studies. For instance, the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds provided insights into molecular geometries and vibrational frequencies, which are essential for understanding the physical and chemical properties of these compounds (Arslan et al., 2015).

Corrosion Inhibition

These compounds have also been explored for their potential in corrosion inhibition. The inhibition action of methoxy-substituted phenylthienyl benzamidines on carbon steel in hydrochloric acid medium was studied. The effectiveness of these derivatives as corrosion inhibitors was confirmed, showing the diverse applications of 2,5-dimethyl-N-phenylbenzamide derivatives in industrial settings (Fouda et al., 2020).

Antiviral and Antifungal Activities

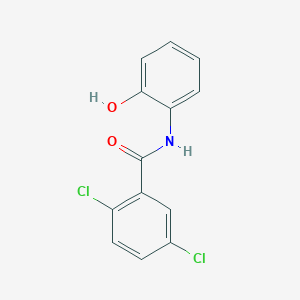

Lastly, the synthesis of 2-chloro-N-phenylbenzamide and research on its antifungal activity against Rhizoctonia solani and Sclerotiua sclerotiorum highlighted the potential of these compounds in developing new plant pathogenic fungicides (Wen-liang, 2011).

properties

IUPAC Name |

2,5-dimethyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-8-9-12(2)14(10-11)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXMCLIVMRPLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-phenylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5796989.png)

![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)

![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)

![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)

![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)

![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)

![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)